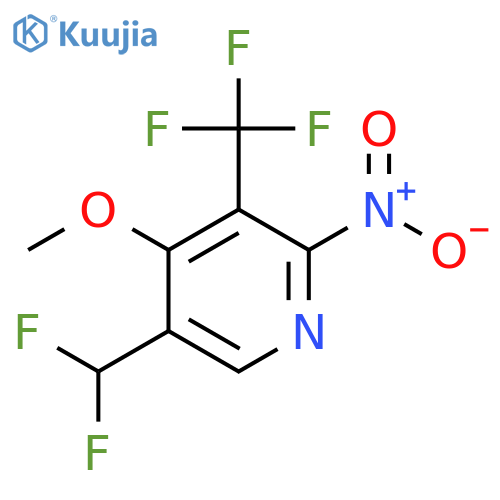Cas no 1805465-49-9 (5-(Difluoromethyl)-4-methoxy-2-nitro-3-(trifluoromethyl)pyridine)

1805465-49-9 structure
商品名:5-(Difluoromethyl)-4-methoxy-2-nitro-3-(trifluoromethyl)pyridine
CAS番号:1805465-49-9
MF:C8H5F5N2O3
メガワット:272.128919363022
CID:4897151
5-(Difluoromethyl)-4-methoxy-2-nitro-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-(Difluoromethyl)-4-methoxy-2-nitro-3-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H5F5N2O3/c1-18-5-3(6(9)10)2-14-7(15(16)17)4(5)8(11,12)13/h2,6H,1H3
- InChIKey: KKIDVOFVWJCAKB-UHFFFAOYSA-N
- ほほえんだ: FC(C1C([N+](=O)[O-])=NC=C(C(F)F)C=1OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 306
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 67.9
5-(Difluoromethyl)-4-methoxy-2-nitro-3-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029018377-250mg |
5-(Difluoromethyl)-4-methoxy-2-nitro-3-(trifluoromethyl)pyridine |
1805465-49-9 | 95% | 250mg |
$970.20 | 2022-04-01 | |
| Alichem | A029018377-500mg |
5-(Difluoromethyl)-4-methoxy-2-nitro-3-(trifluoromethyl)pyridine |
1805465-49-9 | 95% | 500mg |
$1,769.25 | 2022-04-01 | |
| Alichem | A029018377-1g |
5-(Difluoromethyl)-4-methoxy-2-nitro-3-(trifluoromethyl)pyridine |
1805465-49-9 | 95% | 1g |
$2,837.10 | 2022-04-01 |
5-(Difluoromethyl)-4-methoxy-2-nitro-3-(trifluoromethyl)pyridine 関連文献
-
Eric M. Simmons,Richmond Sarpong Nat. Prod. Rep., 2009,26, 1195-1217
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Ping Tong Food Funct., 2020,11, 628-639
-
Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42
1805465-49-9 (5-(Difluoromethyl)-4-methoxy-2-nitro-3-(trifluoromethyl)pyridine) 関連製品
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
